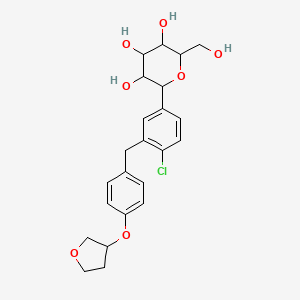

Empagliflozinalpha-Anomer

Description

Contextualization of Empagliflozin (B1684318) Stereoisomerism in Drug Development

Empagliflozin possesses six chiral carbons within its structure, leading to the potential for multiple stereoisomers. edaegypt.gov.eg Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In drug development, it is crucial to recognize that different stereoisomers can have distinct pharmacological and toxicological profiles.

The synthesis of empagliflozin is a multi-step process designed to produce the therapeutically active β-anomer with high selectivity. informahealthcare.com However, the formation of other stereoisomers, including the α-anomer, as process-related impurities is a possibility. informahealthcare.com The reduction reaction in one of the final steps of empagliflozin synthesis demonstrates high selectivity for the β-isomer, with a ratio of β:α greater than 99:1. informahealthcare.com Despite this high selectivity, the presence of even small amounts of the α-anomer necessitates its characterization and control. informahealthcare.com

The investigation of the empagliflozin α-isomer is a critical aspect of pharmaceutical quality control. Understanding and controlling the presence of this isomer is essential to guarantee the safety and efficacy of the final drug product. The ability to manipulate stereochemistry during the initial phases of drug development can significantly influence the ultimate properties of the medicine.

Academic Significance of Anomeric Purity and Control in Glycosidic Compounds

The anomeric center in glycosidic compounds is a key determinant of their three-dimensional structure and, consequently, their biological function. The distinction between α- and β-anomers arises from the different configurations at the anomeric carbon. This seemingly subtle structural difference can lead to significant variations in how these molecules interact with biological targets such as enzymes and receptors. acs.org

In the broader context of carbohydrate chemistry, the control of anomeric configuration during glycosylation reactions is a fundamental challenge and a major focus of research. nih.gov The stereoselective synthesis of a single anomer is often difficult to achieve, and reactions can result in mixtures of α- and β-glycosides. nih.gov Therefore, developing methods to ensure high anomeric purity is of great academic and industrial importance.

Vibrational spectroscopic methods like FTIR and Raman spectroscopy are sensitive to the anomeric structure of glucans and can be utilized for purity control. amegroups.cn The study of anomeric purity is not only about ensuring the efficacy of a drug but also about understanding the fundamental principles that govern molecular recognition in biological systems. acs.org Research into the anomeric reactivity of glycosidic linkages and the development of stable glycomimetics are active areas of investigation aimed at creating more effective and stable therapeutic agents. psu.edu

Research Rationale for Investigating the Empagliflozin Alpha-Anomer

The primary rationale for investigating the empagliflozin alpha-anomer stems from its role as a potential impurity in the synthesis of the active pharmaceutical ingredient (API), empagliflozin. informahealthcare.comsynthinkchemicals.com The identification, synthesis, and characterization of such process-related impurities are crucial for quality control and the validation of analytical methods used in the manufacturing of empagliflozin. informahealthcare.com

Key research activities related to the empagliflozin alpha-anomer include:

Development of Analytical Methods: The empagliflozin α-isomer serves as a critical reference standard for the development and validation of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), designed to separate and quantify different stereoisomers. informahealthcare.com This ensures that these methods are sensitive and specific enough to detect even trace amounts of the α-anomer in pharmaceutical formulations.

Chiral Synthesis Development: The α-isomer of empagliflozin acts as a model compound in the advancement of chiral synthesis routes. Research in this area focuses on refining reaction conditions to favor the formation of the desired β-anomer and minimize the generation of the α-isomer.

Computational Chemistry: The empagliflozin α-anomer is utilized as a reference compound in computational chemistry to model and predict the behavior of stereoisomers in biological systems. By understanding the properties of the α-isomer, researchers can gain insights into how different stereoisomers might interact with biological targets, aiding in the design of drugs with improved stereochemical profiles.

Stability Studies: The empagliflozin α-isomer is monitored in stability studies to assess any potential for the active β-isomer to convert to the α-isomer over time under various storage conditions. This is crucial for determining the optimal storage conditions and shelf life of the drug product, ensuring its therapeutic effectiveness and safety are maintained.

Properties

IUPAC Name |

2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Anomeric Configuration of Empagliflozin Alpha Anomer

Structural Characterization Methodologies for Anomeric Assignment

The definitive assignment of the alpha- and beta-anomers of empagliflozin (B1684318) relies on a combination of advanced analytical techniques. These methods allow for the unambiguous identification and quantification of each stereoisomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between the α- and β-anomers. The key diagnostic signal is that of the anomeric proton (H-1) on the glucopyranose ring. The chemical shift (δ) and the coupling constant (J) of this proton are distinct for each anomer due to their different spatial orientations.

In research detailing the synthesis and characterization of empagliflozin and its impurities, ¹H NMR spectroscopy clearly differentiates the anomeric protons. informahealthcare.comscribd.com The anomeric proton for the β-anomer (Empagliflozin) appears at a chemical shift of approximately δ 4.00 ppm with a large coupling constant (d, J = 9 Hz). informahealthcare.comscribd.com This large J-value is characteristic of a trans-diaxial relationship between the protons at C-1 and C-2, which is typical for β-glucopyranosides in a chair conformation.

Conversely, the anomeric proton for the α-anomer is observed further downfield at around δ 4.88 ppm with a smaller coupling constant (d, J = 4.2 Hz). informahealthcare.comscribd.com This smaller coupling constant indicates a cis-relationship (axial-equatorial) between the C-1 and C-2 protons, which is definitive for the α-configuration.

Table 1: Comparative ¹H NMR Data for the Anomeric Protons of Empagliflozin Anomers. informahealthcare.comscribd.com

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the empagliflozin alpha-anomer. This technique provides a highly accurate mass measurement, which validates the molecular formula. The alpha-anomer, being a stereoisomer of empagliflozin, possesses the identical molecular formula and, therefore, the same exact mass.

The molecular formula for Empagliflozin alpha-anomer is C23H27ClO7, with a corresponding molecular weight of approximately 450.91 g/mol . nih.govncats.iosimsonpharma.com HRMS analysis, often coupled with liquid chromatography (LC-MS), is used to identify this compound as a process-related impurity during manufacturing. informahealthcare.comresearchgate.net For instance, LC-MS analysis can detect molecular ion peaks such as the sodium adduct [M+Na]⁺, which for empagliflozin and its anomer would be observed at m/z 473.13. informahealthcare.com

X-ray crystallography provides the most definitive evidence for the absolute three-dimensional structure of a crystalline compound. While a crystal structure for the alpha-anomer is not widely reported, the absolute configuration of the therapeutically active beta-anomer has been unequivocally confirmed through single-crystal X-ray diffraction analysis. informahealthcare.comscribd.com

This crystallographic data for the β-anomer serves as an essential reference standard. informahealthcare.com By confirming the stereochemistry of the beta-isomer, the structural assignments of other isomers like the alpha-anomer, which are determined by spectroscopic methods like NMR, can be made with a very high degree of confidence through comparison.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is a critical technique for separating stereoisomers. ejbps.comvulcanchem.com This method is essential for assessing the stereoisomeric purity of empagliflozin and quantifying the presence of the alpha-anomer.

During the synthesis of empagliflozin, HPLC methods are used to monitor the reaction, where the alpha-anomer is often detected as a minor impurity. informahealthcare.com Reports indicate that in certain reduction reactions during the synthesis, the diastereomeric ratio of β to α anomers can be greater than 99:1, with approximately 1% of the alpha-anomer being formed. informahealthcare.comscribd.com Specific chiral HPLC methods have been developed to resolve and quantify empagliflozin's isomers, ensuring that the final active pharmaceutical ingredient meets stringent purity requirements. ejbps.comgoogle.com These methods often utilize columns with chiral stationary phases derived from cellulose (B213188) or amylose (B160209). ejbps.comgoogle.com

Conformational Analysis and Relative Stability of Anomeric Forms

The preference for the formation of the β-anomer of empagliflozin over the α-anomer is not arbitrary and can be explained by underlying principles of stereochemistry, particularly the anomeric effect.

The anomeric effect describes the tendency of a substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, even when sterically hindered, due to stabilizing stereoelectronic interactions. However, in the case of C-glycosides like empagliflozin, the thermodynamic stability often favors the equatorial substituent (the β-anomer).

The high diastereoselectivity observed in the synthesis of empagliflozin, which overwhelmingly yields the β-anomer, is explained by the kinetic anomeric effect. acs.org During the reduction of the oxocarbenium ion intermediate, the hydride attacks preferentially from the alpha-axial direction. acs.orginformahealthcare.com This pathway is stabilized by the conformation of the transition state, leading to the formation of the product with the aglycone in the equatorial (β) position. acs.org This makes the β-anomer the more stable and predominant product of the synthesis. thieme-connect.de The removal of any minor alpha-anomer formed is often achieved through crystallization of the final product or an intermediate. thieme-connect.de

Spectroscopic Signatures of Conformational Preferences

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in elucidating the conformational preferences of the empagliflozin alpha-anomer. The anomeric configuration directly influences the chemical shift and coupling constants of the anomeric proton.

In the 1H NMR spectrum, the anomeric proton (H-1) of the alpha-anomer of a similar C-glycoside, ipragliflozin, exhibits a coupling constant of 4.0 Hz. beilstein-journals.org In contrast, the beta-anomer of empagliflozin shows a larger coupling constant of 9 Hz for its anomeric proton. informahealthcare.com This difference in coupling constants is a hallmark for distinguishing between the alpha and beta anomers and reflects the different dihedral angles between the anomeric proton and the adjacent proton on C-2 in the two conformations. A study on empagliflozin reported the anomeric proton of its α-anomer at δ 4.88 (d, J = 4.2 Hz). informahealthcare.com

| Spectroscopic Data | Empagliflozin Alpha-Anomer | Empagliflozin Beta-Anomer |

| Anomeric Proton (H-1) Chemical Shift (δ) | 4.88 ppm | 4.00 ppm |

| Anomeric Proton (H-1) Coupling Constant (J) | 4.2 Hz | 9 Hz |

| Source: informahealthcare.com |

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for separating and quantifying the alpha-anomer from the beta-anomer to ensure the quality and purity of the final pharmaceutical product. researchgate.net

Synthetic Methodologies and Stereocontrol of Empagliflozin Anomers

Development of Chiral Synthetic Routes for Selective Anomer Production

The development of chiral synthetic routes is fundamental to achieving high anomeric selectivity in the synthesis of empagliflozin (B1684318). Early synthetic approaches often resulted in mixtures of anomers, requiring extensive purification steps. google.comepo.org To address this, researchers have focused on developing stereocontrolled methods that favor the formation of the therapeutically active β-anomer.

One prominent strategy involves the use of chiral building blocks derived from commercially available starting materials like D-(+)-pantolactone. auctoresonline.orgresearchgate.net These chiral tetrahydrofuran (B95107) derivatives can be incorporated into the empagliflozin structure, potentially influencing the stereochemical outcome of the glycosylation reaction. auctoresonline.orgresearchgate.net Another approach utilizes stereoretentive reactions of anomeric stannanes. This method, promoted by a palladium catalyst, allows for the exclusive transfer of the anomeric configuration from the stannane (B1208499) to the final C-glycoside product, offering a direct and highly selective route to the desired anomer. auctoresonline.orgnih.govresearchgate.netresearchgate.netresearchgate.net

Furthermore, the development of stereoselective synthesis of intermediates, such as those for preparing β-C-arylglucosides, has been a key area of research. google.com These improved processes aim to establish the correct stereochemistry early in the synthetic sequence, thereby minimizing the formation of the unwanted α-anomer in later stages.

Diastereoselective Synthesis Strategies for C-Glycosides

The formation of the C-glycosidic bond in empagliflozin is a pivotal step where the anomeric configuration is established. Diastereoselective synthesis strategies are therefore crucial for controlling the formation of the α- and β-anomers.

Lewis Acid-Mediated Reductions and Anomeric Selectivity

A widely employed and highly effective method for the synthesis of empagliflozin involves the Lewis acid-mediated reduction of a β-glycopyranoside intermediate. researchgate.netnih.govacs.org In a key tactical step, an aryl iodide undergoes an I/Mg exchange and is added to a glucono lactone. The resulting lactol is then treated in situ with HCl in methanol (B129727) to form a β-anomeric methyl glycopyranoside. auctoresonline.orgauctoresonline.orgresearchgate.netnih.govacs.org This intermediate is subsequently reduced with a silane (B1218182), such as triethylsilane (Et3SiH), in the presence of a Lewis acid like aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2). researchgate.netnih.govacs.org

The choice of Lewis acid has a significant impact on the anomeric selectivity of the reduction. While BF3·OEt2 has been used, it was found to generate significant amounts of the α-anomer, with β/α ratios typically around 5-7:1, even when attempting to leverage chelation effects with AlCl3. acs.orgthieme-connect.comthieme-connect.com In contrast, the AlCl3-promoted silane reduction of an unprotected methyl β-glycopyranoside has demonstrated excellent β-selectivity, with the β:α ratio exceeding 99:1. thieme-connect.comthieme-connect.cominformahealthcare.com This high degree of diastereoselectivity is attributed to an α-face hydride reduction of an anomerically stabilized carbenium intermediate. informahealthcare.com

The table below summarizes the effect of different Lewis acids on the anomeric ratio in the reduction of a tetra-O-protected glycopyranoside.

| Lewis Acid | β/α Ratio | Reference |

| BF3·OEt2 | 5-7:1 | acs.orgthieme-connect.comthieme-connect.com |

| AlCl3 | >99:1 | informahealthcare.com |

Influence of Reaction Conditions on Anomeric Ratio

Beyond the choice of Lewis acid, other reaction conditions play a critical role in determining the final anomeric ratio. The presence of protecting groups on the sugar moiety significantly influences the stereoselectivity of the reduction. For instance, the reduction of O-acetyl, O-benzyl, and O-allyl protected glycopyranosides with BF3·OEt2 resulted in substantial amounts of the α-anomer. thieme-connect.comthieme-connect.com In contrast, the reduction of the unprotected glycopyranoside shows excellent stereoselectivity for the β-anomer. thieme-connect.comthieme-connect.com

The water content in the reaction mixture is another crucial factor. Minimizing the water content is essential to suppress the formation of unwanted furanoside diastereoisomers during the final silane reduction step. thieme-connect.comthieme-connect.com

Mechanisms of Anomeric Preference and Stereochemical Control in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions is governed by a complex interplay of electronic and steric factors. In the context of empagliflozin synthesis, the preference for the β-anomer in Lewis acid-mediated reductions of unprotected glycopyranosides is a key observation.

The high β-selectivity observed with AlCl3 is thought to arise from the formation of a conformationally restricted intermediate. It is postulated that chelation effects involving the unprotected hydroxyl groups of the glycopyranoside and the Lewis acid may restrict the conformation, which in turn enhances the anomeric effect. acs.org The anomeric effect describes the thermodynamic preference for an electron-withdrawing substituent at the anomeric carbon of a pyranose ring to occupy the axial position. In the transition state of the reduction, this conformational restriction likely favors hydride attack from the α-face, leading to the formation of the β-C-glycoside. informahealthcare.com

In contrast, the use of protecting groups on the hydroxyls can alter the conformational flexibility and electronic properties of the sugar ring, leading to a decrease in anomeric selectivity. acs.orgthieme-connect.comthieme-connect.com Similarly, the use of different Lewis acids can influence the nature of the intermediate and the transition state, resulting in varying β/α ratios. acs.org

Formation and Management of Empagliflozin Alpha-Anomer as a Process-Related Impurity

Despite the development of highly selective synthetic routes, the formation of the empagliflozin alpha-anomer as a process-related impurity remains a concern in large-scale manufacturing. informahealthcare.comsynthinkchemicals.comresearchgate.net Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, understanding the sources of the α-anomer and implementing strategies to minimize its formation are critical.

Optimization of Reaction Conditions to Minimize Alpha-Anomer Formation

The primary strategy to minimize the formation of the empagliflozin alpha-anomer is the optimization of the reaction conditions during the C-glycosylation step. As discussed previously, the choice of Lewis acid is paramount. The use of AlCl3 in the silane reduction of the unprotected methyl β-glycopyranoside has proven to be highly effective in achieving a β:α ratio greater than 99:1. informahealthcare.com

Further optimization involves careful control of other reaction parameters. For instance, in the conversion of an intermediate (compound 19) to another (compound 18) prior to the final reduction, pH and temperature were found to be critical. The optimal conditions were determined to be a pH between 0 and 1 at a temperature of 25 °C. informahealthcare.com These conditions help to ensure high purity of the intermediate, which in turn can impact the impurity profile of the final product.

The following table presents screening data for the conversion of intermediate 19 to 18 , highlighting the impact of pH and temperature.

| Entry | pH | Temperature (°C) | Conversion of 19 to 18 (Area % by HPLC) | Reference |

| 1 | 3-4 | 25 | 92.2% | informahealthcare.com |

| 2 | 2-3 | 25 | 95.8% | informahealthcare.com |

| 3 | 0-1 | 25 | 97.9% | informahealthcare.com |

| 4 | 0-1 | 45 | 94.8% | informahealthcare.com |

| 5 | 0-1 | 0-5 | 96.9% | informahealthcare.com |

Conversion was detected by HPLC, comparing the ratio of compounds 18 and 19.

In addition to optimizing the reaction producing the desired β-anomer, methods for removing the α-anomer impurity have also been explored. One patented process describes a 6:1 mixture of β/α anomers being subjected to acylation followed by recrystallization and then neutralization to obtain the pure β-anomer. google.comepo.org However, such multi-step purification procedures are less desirable for large-scale manufacturing due to increased complexity and cost. google.com Therefore, the primary focus remains on developing highly stereoselective reactions that minimize the initial formation of the alpha-anomer.

Isolation and Purification Strategies for Anomeric Differentiation

Given that many synthetic routes produce mixtures of empagliflozin anomers, effective isolation and purification strategies are critical for obtaining the desired anomer in high purity. The separation of these diastereomers relies on differences in their physical and chemical properties, such as polarity and crystallinity.

Chromatography is a widely employed technique for separating anomeric mixtures. Due to the high cost and difficulty of implementing chromatographic purification on an industrial scale, its use is often reserved for isolating impurities for characterization or for smaller-scale preparations. google.comepo.orgresearchgate.netnih.gov Methods such as column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) have been successfully used to isolate the α-anomer from reaction mixtures or crystallization mother liquors. informahealthcare.comresearchgate.netnih.gov An HPLC method with good resolution for empagliflozin and its α-anomer has been developed for analytical purposes. informahealthcare.com

Crystallization is the preferred method for large-scale purification in the pharmaceutical industry due to its efficiency and cost-effectiveness. The differentiation of anomers via crystallization is possible due to their different packing efficiencies in a crystal lattice. Research has detailed a process where a crude product containing a β/α ratio of 7:1 was subjected to crystallization to remove the β-anomer. acs.org The filtrate, which was enriched in the α-anomer, was then further processed. In a notable example, a filtrate with an initial α/β anomer ratio of 1:7 was upgraded to a 5:1 mixture. Subsequent treatment and crystallization from a mixture of ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) allowed for the isolation of the α-anomer with a purity greater than 99%. acs.org

The general approach often involves multiple steps, including extraction with a water-immiscible organic solvent like ethyl acetate, followed by evaporation and purification of the resulting residue. google.com These extensive purification procedures are necessary to limit anomeric impurities to levels that meet strict regulatory guidelines. epo.org

Below are tables summarizing the anomeric ratios achieved under different synthetic conditions and the effectiveness of purification techniques.

Table 1: Influence of Protecting Groups on Anomeric Ratio in Empagliflozin Synthesis

| Protecting Group | Reaction Condition | Anomeric Ratio (β:α) | Reference |

| None (hydroxyl) | Et₃SiH, AlCl₃ | >99:1 | informahealthcare.com |

| O-acetyl | Silane Reduction | 5:1 - 7:1 | thieme-connect.com |

| O-benzyl | Silane Reduction | 5:1 - 7:1 | thieme-connect.com |

| O-allyl | Silane Reduction | 5:1 - 7:1 | thieme-connect.com |

Table 2: Purification Outcomes for Empagliflozin Anomers

| Purification Method | Initial Anomer Ratio (α:β) | Final Product | Final Purity | Reference |

| Crystallization | 1:7 (in filtrate) | α-anomer | >99% | acs.org |

| Preparative Chromatography | Not specified | α-anomer | Not specified (isolated) | informahealthcare.com |

| Column Chromatography | Not specified (in mother liquor) | α-anomer | Not specified (isolated) | researchgate.netnih.gov |

Analytical Method Development for Empagliflozin Alpha Anomer Characterization and Quantification

Advanced Chromatographic Techniques for Anomeric Separation

The separation of anomers, which are diastereomers differing only in the configuration at the anomeric carbon, presents a significant analytical challenge. Advanced chromatographic techniques are essential for achieving the necessary resolution between the desired beta-anomer of empagliflozin (B1684318) and its alpha-anomer.

High-Performance Liquid Chromatography (HPLC) Method Development for Chiral Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of empagliflozin anomers. The development of a successful HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition.

Research has demonstrated the efficacy of polysaccharide-based chiral columns, such as those derived from amylose (B160209) or cellulose (B213188), for this separation. A Chinese patent discloses a method utilizing an amylose-tris(3-chloro-4-methylphenylcarbamate) bonded silica (B1680970) gel filled column. google.com Another approach employs a cellulose-tris(3-chloro-4-methylphenylcarbamate) bonded silica gel filled column. google.com The mobile phase composition is critical for achieving separation. For the amylose-based column, a mixture of methanol (B129727), ethanol, and n-hexane (e.g., in a 16:11:73 volume ratio) has been reported to be effective. google.com For the cellulose-based column, a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer solution (PBS) at a pH between 2 and 6 is utilized. google.com

A study on the chiral purity of empagliflozin employed an immobilized cellulose tris(3,5-dichlorophenyl carbamate) stationary phase, known as Chiralpak IC. ejbps.com This method utilized a normal phase isocratic mobile phase composed of n-hexane, isopropyl alcohol, ethanol, methyl tert-butyl ether, and trifluoroacetic acid (650:200:100:50:1 v/v/v/v). ejbps.com The separation was performed at a column oven temperature of 25 °C with a flow rate of 1.0 mL/min and UV detection at 224 nm, achieving a resolution of not less than 1.5 between the enantiomers. ejbps.com

The following table summarizes key parameters from a reported HPLC method for empagliflozin anomer separation:

| Parameter | Value |

| Chromatographic Column | Amylose or Cellulose derivative chiral column |

| Mobile Phase (Amylose Column) | Methanol:Ethanol:n-Hexane (16:11:73 v/v/v) |

| Mobile Phase (Cellulose Column) | Acetonitrile:PBS (pH 2-6) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection Wavelength | 224 nm |

Data sourced from a Chinese patent on the separation of empagliflozin and its optical isomers. google.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it a valuable tool for the analysis of empagliflozin and its anomers. The use of sub-2 µm particle size columns in UPLC systems leads to higher separation efficiency.

A UPLC/DAD method was developed for the simultaneous determination of empagliflozin and its related substances in human plasma. researchgate.net While not exclusively focused on the alpha-anomer, the methodology provides a strong basis for its analysis. This method utilized an Acquity UPLC® BEH C18 column (50 mm × 2.1 mm i.d., 1.7 µm particle size) with a mobile phase of aqueous trifluoroacetic acid (0.1%, pH 2.5) and acetonitrile (60:40, v/v) at a flow rate of 0.5 mL/min. researchgate.net The short run time of less than 1.2 minutes demonstrates the high throughput capability of UPLC. researchgate.net

For the separation of empagliflozin from its impurities, a UPLC system with an Acquity UPLC® BEH C18 column and a gradient mobile phase of phosphate buffer and acetonitrile can be employed. The higher efficiency of UPLC can provide better resolution of the alpha-anomer from the main empagliflozin peak and other impurities.

Key parameters for a UPLC method adaptable for empagliflozin alpha-anomer analysis are presented below:

| Parameter | Value |

| Chromatographic Column | Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Aqueous Trifluoroacetic Acid (0.1%, pH 2.5) : Acetonitrile (60:40, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | Diode Array Detector (DAD) |

Data adapted from a UPLC/DAD method for empagliflozin and related substances. researchgate.net

Gas Chromatography (GC) Considerations for Derivatized Anomers

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like empagliflozin and its anomers. However, GC can be employed after a derivatization step that converts the polar hydroxyl groups into more volatile and thermally stable derivatives.

A common derivatization technique for compounds with multiple hydroxyl groups is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.

Derivatization: Reaction of the sample containing empagliflozin and its alpha-anomer with a suitable silylating agent.

GC Separation: Separation of the derivatized anomers on a capillary column, likely a non-polar or medium-polarity phase such as a 5% phenyl-methylpolysiloxane.

Detection: Use of a flame ionization detector (FID) or a mass spectrometer (MS) for detection. GC-MS would provide the added benefit of structural information, aiding in the confirmation of the anomeric identity.

Challenges in developing a GC method for empagliflozin anomers include ensuring complete and reproducible derivatization and preventing on-column degradation. The separation of the derivatized anomers would depend on the subtle differences in their structures, which may or may not be enhanced by the derivatization process.

Validation of Analytical Methods for Empagliflozin Alpha-Anomer as a Reference Standard

The empagliflozin alpha-anomer is a crucial reference standard for the development and validation of analytical methods aimed at controlling stereoisomeric purity. rsc.orgresearchgate.netaquigenbio.com Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure that the analytical procedure is suitable for its intended purpose.

A validated stability-indicating HPLC method for the quantification of the (R)-isomer in empagliflozin drug substance provides a framework for the validation of methods for the alpha-anomer. ejbps.com The validation parameters typically include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, precision, accuracy, and robustness. ejbps.com

For instance, in a reported chiral HPLC method, the LOD and LOQ for the (R)-enantiomer were found to be 0.01% w/w and 0.030% w/w, respectively. ejbps.com The accuracy of the method was demonstrated to be in the range of 90.5% to 95.9%. ejbps.com

A UPLC/DAD method for empagliflozin and related substances in plasma was validated for linearity over a concentration range of 50-700 ng/mL for empagliflozin and 40-200 ng/mL for its related substances, with a coefficient of determination (r²) between 0.9994 and 0.9999. researchgate.net The mean percentage recoveries were found to be ≥ 96.97%, indicating good accuracy. researchgate.net

The following table illustrates typical validation parameters and their acceptance criteria for an analytical method for the empagliflozin alpha-anomer:

| Validation Parameter | Acceptance Criteria |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | Typically between 80% and 120% for impurities. |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 15% at LOQ, ≤ 10% at higher concentrations. Intermediate Precision (Inter-day): ≤ 20% at LOQ, ≤ 15% at higher concentrations. |

| LOD | Signal-to-noise ratio of 3:1. |

| LOQ | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, but deliberate variations in method parameters. |

Quantitative Analysis of Trace Levels of Empagliflozin Alpha-Anomer in Complex Matrices

The ability to quantify trace levels of the empagliflozin alpha-anomer is essential for quality control, as it is considered an impurity. The analytical methods must be sensitive enough to detect and quantify the alpha-anomer at levels that comply with regulatory requirements.

The LOD and LOQ values from validated HPLC and UPLC methods are key indicators of the method's sensitivity. For a chiral HPLC method, the LOD and LOQ for an enantiomeric impurity were reported as 0.01% w/w and 0.030% w/w, respectively, which is suitable for controlling trace impurities in the drug substance. ejbps.com

In a UPLC/DAD method for empagliflozin and its related substances in spiked human plasma, the LOD and LOQ were found to be 15 ng/mL and 50 ng/mL for empagliflozin, and in the range of 11.5-12.5 ng/mL and 40 ng/mL for the related substances, respectively. researchgate.net These low detection and quantification limits demonstrate the suitability of UPLC for analyzing trace levels in complex biological matrices.

The following table summarizes the reported limits of detection and quantification for empagliflozin and related substances from different analytical methods, which are indicative of the sensitivity achievable for the alpha-anomer.

| Analytical Technique | Analyte | LOD | LOQ | Matrix |

| Chiral HPLC | (R)-Empagliflozin | 0.01% w/w | 0.030% w/w | Drug Substance |

| UPLC/DAD | Empagliflozin | 15 ng/mL | 50 ng/mL | Spiked Human Plasma |

| UPLC/DAD | Related Substances | 11.5 - 12.5 ng/mL | 40 ng/mL | Spiked Human Plasma |

Data sourced from a study on a stability-indicating HPLC method and a UPLC/DAD method. ejbps.comresearchgate.net

Application of Quality by Design (QbD) Principles in Anomeric Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles to the development of analytical methods for empagliflozin and its anomers ensures the creation of robust and reliable methods.

The QbD approach involves defining the Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs), and establishing a design space. The ATP for an anomeric separation method would be to achieve a certain resolution between the empagliflozin alpha- and beta-anomers with adequate precision and accuracy.

Several studies have applied QbD to develop HPLC methods for empagliflozin and its impurities. researchgate.netnih.gov In one such study, a risk assessment was performed to identify the critical parameters affecting the separation, which included the proportion of acetonitrile in the mobile phase, the pH of the aqueous phase, and the column temperature. researchgate.net A design of experiments (DoE) was then used to systematically study the effects of these parameters on the CQAs, such as the resolution and retention time. This allowed for the establishment of a Method Operable Design Region (MODR), or design space, within which the method is robust. researchgate.net

For example, a study developing an HPLC method for empagliflozin and its organic impurities used a Shim-pack phenyl column with an acetonitrile/water mobile phase. researchgate.net The QbD approach helped in optimizing the mobile phase composition (72:28 v/v) and ensuring the robustness of the method. researchgate.net The validation of this QbD-developed method demonstrated its linearity, precision, and accuracy for empagliflozin and its impurities. researchgate.net

The use of QbD in analytical method development for the empagliflozin alpha-anomer leads to a deeper understanding of the method's capabilities and limitations, resulting in more robust and reliable analytical procedures for quality control.

Computational Chemistry and Molecular Modeling of Empagliflozin Anomers

In Silico Approaches for Stereoisomer Behavior Prediction in Biological Systems

In silico methods, which utilize computer simulations, are indispensable tools for predicting how stereoisomers might behave within a biological environment. These computational approaches can forecast various properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity. For the empagliflozin (B1684318) anomers, these models can differentiate the potential biological profiles of the alpha and beta forms.

The alpha-anomer of empagliflozin is specifically used as a reference chemical in computational chemistry to aid in the modeling and prediction of stereoisomer behavior. By comparing the predicted properties of the active beta-anomer with the alpha-anomer, researchers can build more robust models that account for stereochemical differences. For instance, computational models can predict how the distinct three-dimensional shapes of the anomers influence their interaction with metabolic enzymes or transport proteins.

In silico toxicity prediction is another critical application. Algorithms analyze molecular structures for fragments or properties associated with toxicity. Studies on empagliflozin and its impurities have utilized such predictions to assess safety. researchgate.netnih.gov While these studies may not have focused on the alpha-anomer specifically, the same principles apply. By inputting the structures of both the alpha- and beta-anomers into these predictive models, scientists can generate preliminary risk assessments for each stereoisomer.

Key predictive areas for in silico models include:

Receptor Binding Affinity: Predicting the differential binding energy of each anomer to the target protein, SGLT2.

Metabolic Stability: Estimating the likelihood of each anomer being metabolized by key enzyme families, such as Cytochrome P450.

Membrane Permeability: Modeling the ability of each anomer to cross biological membranes, a key factor in drug absorption.

Toxicity Profiling: Screening for potential adverse interactions, such as hERG channel inhibition or mutagenicity.

These predictive studies are crucial in the early stages of drug development for identifying the most promising isomer and for regulatory purposes to understand and control the presence of stereoisomeric impurities.

Quantum Mechanical (QM) Calculations for Anomeric Energetics and Reactivity

Quantum mechanical calculations provide fundamental insights into the electronic structure of molecules, allowing for the precise determination of their energies and reactivities. For the empagliflozin anomers, QM methods are employed to understand the intrinsic stability and chemical properties that arise from the different configurations at the anomeric carbon.

A primary application of QM calculations is to determine the relative thermodynamic stability of the alpha- and beta-anomers. By calculating the ground-state energy of each isomer, researchers can predict which form is more energetically favorable. This is crucial for understanding the equilibrium ratio of the two anomers and the potential for interconversion (anomerization) under various conditions. The energy difference, though often small, can have significant implications for synthesis and formulation stability.

Furthermore, QM calculations can elucidate the reactivity of the anomers by mapping out reaction pathways and calculating the energy of transition states. For example, the susceptibility of the glycosidic bond to hydrolysis could be compared between the two anomers by modeling the reaction mechanism and its associated energy barriers.

Below is a representative data table illustrating the types of energetic properties that can be determined through QM calculations for the empagliflozin anomers.

| Parameter | Empagliflozin Alpha-Anomer (Theoretical) | Empagliflozin Beta-Anomer (Theoretical) | Description |

|---|---|---|---|

| Ground State Energy (Hartree) | -1550.432 | -1550.435 | Total electronic energy of the molecule in its most stable conformation. A lower value indicates greater stability. |

| Relative Energy (kcal/mol) | +1.88 | 0.00 | The energy difference relative to the most stable anomer. The beta-anomer is typically more stable in C-glycosides. |

| Dipole Moment (Debye) | 3.85 | 3.60 | A measure of the molecule's overall polarity, which influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap (eV) | 5.12 | 5.18 | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity. |

Molecular Dynamics (MD) Simulations of Anomeric Structures and Conformational Landscapes

By simulating each anomer in a water box, researchers can analyze the solvent-accessible surface area and the formation of hydrogen bonds between the molecule's hydroxyl groups and surrounding water molecules. These interactions influence solubility and the energetics of receptor binding. The alpha- and beta-anomers will present different hydrogen bonding patterns due to the distinct spatial positioning of the aglycone relative to the sugar ring.

The results from MD simulations can be summarized in data tables that quantify the dynamic and structural properties of each anomer.

| Property | Empagliflozin Alpha-Anomer (Simulated) | Empagliflozin Beta-Anomer (Simulated) | Significance |

|---|---|---|---|

| RMSD (Å) | 1.8 ± 0.3 | 1.5 ± 0.2 | Root Mean Square Deviation measures conformational stability. Lower values suggest less structural fluctuation. |

| Radius of Gyration (Å) | 6.2 ± 0.1 | 6.5 ± 0.1 | Indicates the compactness of the molecule. Differences can affect how the molecule fits into a binding pocket. |

| Solvent Accessible Surface Area (Ų) | 550 ± 15 | 565 ± 12 | The molecular surface exposed to solvent, which impacts solubility and interactions. |

| Intramolecular H-Bonds | 1.5 ± 0.5 | 1.2 ± 0.4 | The average number of hydrogen bonds within the molecule, affecting conformational rigidity. |

Structure-Activity Relationship (SAR) Studies Informed by Anomeric Configuration (theoretical aspects)

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. In the context of empagliflozin, the anomeric configuration is a fundamental structural feature that theoretically dictates its efficacy as an SGLT2 inhibitor.

The therapeutic target, SGLT2, recognizes the glucose moiety of empagliflozin. The specific interactions between the hydroxyl groups of the sugar ring and polar residues in the SGLT2 binding site are essential for inhibitory activity. nih.gov The anomeric configuration—alpha or beta—determines the precise three-dimensional orientation of the large aglycone part of the molecule relative to this critical glucose pharmacophore.

Theoretical SAR studies would predict that only one anomeric configuration allows for an optimal fit within the SGLT2 binding pocket. The beta-configuration of the active drug places the aglycone in an equatorial position relative to the sugar ring. This orientation is believed to correctly position the aglycone to interact with other regions of the binding site while allowing the glucose moiety to establish its key hydrogen bonds.

Therefore, from a theoretical standpoint, the anomeric configuration is a critical determinant of biological activity. The beta-anomer possesses the correct stereochemistry for high-affinity binding to SGLT2, while the alpha-anomer is expected to be significantly less active or inactive due to steric hindrance and a suboptimal arrangement of key interacting groups.

Anomeric Stability and Degradation Pathways of Empagliflozin Alpha Anomer

Kinetics and Thermodynamics of Anomerization Processes in Solution

Detailed kinetic and thermodynamic studies specifically quantifying the anomerization of empagliflozin (B1684318) alpha-anomer in solution are not extensively available in publicly accessible scientific literature. However, the principles of anomerization in glycosides suggest that the alpha and beta anomers can interconvert in solution until an equilibrium is reached. This process is typically catalyzed by acid or base and involves the transient opening of the pyranose ring to form an open-chain aldehyde, which can then re-close to form either anomer.

For C-glycosides like empagliflozin, the C-C bond between the glucose and the aglycone is generally more stable than the C-O bond in O-glycosides, which may influence the kinetics and equilibrium of anomerization. The presence of the alpha-anomer as a known impurity suggests that its formation is a relevant process during synthesis or storage. One study has identified the anomeric protons for both anomers by ¹H NMR spectroscopy, with the alpha-anomer's proton appearing at δ 4.88 ppm (d, J = 4.2 Hz) and the beta-anomer's at δ 4.00 ppm (d, J = 9 Hz), providing a basis for monitoring the anomerization process.

Without specific experimental data, a quantitative discussion of the rate constants, activation energy, and thermodynamic parameters (ΔG, ΔH, ΔS) for the interconversion of empagliflozin anomers remains speculative.

Influence of Environmental Factors on Anomeric Stability

The stability of the empagliflozin alpha-anomer, and the rate of its interconversion with the beta-anomer, is expected to be influenced by various environmental factors.

Impact of pH and Solvent Systems

The pH of the solution is a critical factor in the anomerization of glycosides. Both acidic and basic conditions can catalyze the ring-opening and closing mechanism that leads to interconversion. While specific pH-rate profiles for empagliflozin alpha-anomer are not documented, studies on empagliflozin (beta-anomer) have shown significant degradation under strong acidic and basic conditions. It is plausible that these conditions also accelerate the attainment of anomeric equilibrium between the alpha and beta forms.

The polarity and protic nature of the solvent system can also influence anomeric stability. Protic solvents may facilitate the proton transfer steps involved in the anomerization mechanism. The solubility of empagliflozin in various solvents has been studied, which is a prerequisite for understanding its stability in those media.

Identification and Characterization of Anomeric Degradation Products

Forced degradation studies have been instrumental in identifying the degradation products of empagliflozin under various stress conditions, including acid and base hydrolysis, and oxidation. researchgate.netfigshare.com These studies have led to the characterization of several degradation products using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.netfigshare.com

The primary degradation pathways for empagliflozin involve modifications to both the aglycone and the glucose moiety. For instance, under acidic conditions, degradation products resulting from the opening of the tetrahydrofuran (B95107) ring and elimination of the tetrahydrofuran ring have been identified. figshare.com In alkaline and oxidative conditions, other specific degradants are formed. nih.gov

Crucially, the existing literature on the degradation of empagliflozin does not differentiate between the degradation products originating from the alpha-anomer versus the beta-anomer. It is possible that both anomers produce a similar set of degradation products, as the fundamental chemical structure is the same. However, the relative rates of formation of these products could differ. Without specific studies on the degradation of a pure sample of the empagliflozin alpha-anomer, a definitive list of its unique degradation products cannot be provided.

Below is a summary of identified degradation products from forced degradation studies of empagliflozin (without specification of the anomer).

| Stress Condition | Degradation Product(s) | Method of Identification |

| Acid Hydrolysis | Products from ring opening and elimination of the tetrahydrofuran moiety. | LC-ESI-QTOF-MS |

| Alkaline Hydrolysis | Two primary degradation products observed. | LC-MS |

| Oxidative Conditions | One primary degradation product observed. | LC-MS |

Pre Clinical Mechanistic Research and Anomeric Specific Interactions

Theoretical and In Vitro Investigation of SGLT2 Binding Specificity Related to Anomeric Configuration

The binding of SGLT2 inhibitors to their target protein is highly dependent on the precise orientation of the glucose moiety within the binding pocket. Empagliflozin (B1684318) is the β-anomer, where the C-1 aryl group is in an equatorial position relative to the glucose ring. This configuration is understood to be crucial for optimal interaction with key amino acid residues in the SGLT2 binding site.

Theoretical investigations suggest that the anomeric configuration at the C-1 position of the glucose ring is a primary determinant of binding affinity for SGLT2. The protein's active site has evolved to recognize and bind D-glucose, which predominantly exists in the β-anomeric form in solution. Consequently, inhibitors that mimic this configuration are more likely to exhibit high-affinity binding.

In the case of the Empagliflozin alpha-anomer, the aryl group at C-1 is in an axial position. This altered stereochemistry is predicted to introduce significant steric hindrance and disrupt the key hydrogen bonding network that stabilizes the ligand-protein complex. While direct in vitro studies isolating and testing the alpha-anomer of Empagliflozin are not widely published, the principles of stereospecificity in drug-receptor interactions strongly support the hypothesis of significantly reduced or negligible binding affinity for the alpha-anomer compared to the therapeutically active beta-anomer. The sugar structure is known to be of high importance for the inhibitory action on human SGLT2 (hSGLT2) nih.gov.

Molecular Level Insights into Anomeric Influence on Protein-Ligand Interactions (e.g., using docking and molecular dynamics)

Molecular docking and molecular dynamics simulations provide valuable insights into the influence of anomeric configuration on the interaction between Empagliflozin and SGLT2. Studies on the active β-anomer have identified several key interactions within the SGLT2 binding pocket. The glucose moiety forms hydrogen bonds with residues such as Asn75, Glu99, Ser287, W291, K321, and Gln457, while the aglycone portion engages in hydrophobic interactions nih.govmdpi.com.

When the alpha-anomer of Empagliflozin is modeled in the SGLT2 binding site, a significant disruption of these critical interactions is observed. The axial orientation of the aglycone in the alpha-anomer is predicted to clash with amino acid residues lining the binding pocket, preventing the glucose moiety from achieving the optimal orientation for hydrogen bonding.

Molecular dynamics simulations would likely show that the alpha-anomer is unable to maintain a stable binding pose within the SGLT2 active site, leading to a much higher calculated binding free energy compared to the β-anomer. This instability would translate to a significantly lower binding affinity and, consequently, a lack of inhibitory activity.

Table 1: Theoretical Interaction Analysis of Empagliflozin Anomers with SGLT2

| Anomer | Predicted Orientation of Aglycone | Key Hydrogen Bond Interactions with Glucose Moiety | Predicted Binding Stability | Predicted SGLT2 Inhibitory Activity |

|---|---|---|---|---|

| Empagliflozin (β-anomer) | Equatorial | Stable and numerous | High | Potent |

| Empagliflozin α-anomer | Axial | Unstable and few | Low | Negligible |

Comparative Receptor Binding Studies of Empagliflozin Anomers (in vitro context)

While specific experimental data from comparative receptor binding studies for the anomers of Empagliflozin are scarce in publicly available literature, the synthesis of C-aryl glucosides often requires careful control of stereochemistry to isolate the desired β-anomer, implying that the alpha-anomer is a known, but undesired, byproduct nih.gov. The high stereospecificity of the SGLT2 binding site, as evidenced by the potent activity of the β-anomer, strongly suggests that the alpha-anomer would exhibit significantly lower binding affinity.

A hypothetical in vitro competitive binding assay using radiolabeled Empagliflozin would be expected to show that the alpha-anomer is a very weak competitor, if at all. This is a common phenomenon observed with stereoisomers of pharmacologically active compounds, where one isomer is highly active and the other is virtually inactive. The structure-activity relationship (SAR) for C-aryl glucoside SGLT2 inhibitors consistently highlights the necessity of the β-anomeric configuration for potent inhibition nih.gov.

Table 2: Hypothetical Comparative Receptor Binding Affinity of Empagliflozin Anomers

| Compound | Anomeric Configuration | Predicted IC₅₀ (nM) for SGLT2 | Predicted Selectivity for SGLT2 over SGLT1 |

|---|---|---|---|

| Empagliflozin | Beta (β) | ~1-5 | >2500-fold |

| Empagliflozin α-anomer | Alpha (α) | >10,000 | Not applicable due to low affinity |

Role of Empagliflozin Alpha Anomer in Pharmaceutical Quality Control and Research

Significance in Quality Assurance of Empagliflozin (B1684318) Active Pharmaceutical Ingredient (API)

The control of stereoisomers is a fundamental aspect of pharmaceutical quality assurance. For empagliflozin, the α-anomer is a critical process-related impurity that requires diligent control to ensure the quality of the API. The primary objective is to guarantee the stereoisomeric purity of empagliflozin, as stereoisomers can possess distinct biological activities.

The empagliflozin α-anomer serves as a crucial reference standard in the development and validation of analytical methods. These methods are essential for distinguishing between the different stereoisomers and ensuring they are sensitive and specific enough to accurately quantify even trace amounts of the α-anomer in pharmaceutical formulations. The availability of well-characterized impurity standards is a cornerstone for rigorous quality testing and is vital for pharmaceutical manufacturers to maintain consistent quality.

During stability studies, the monitoring of the empagliflozin α-anomer is of particular importance. These studies assess any potential changes in the stereoisomeric composition of the drug over time under various storage conditions. Such evaluations are critical for determining the optimal storage conditions and the shelf-life of the drug product. Maintaining the predominance of the active β-isomer and minimizing the potential for conversion to the α-anomer is essential for preserving the therapeutic efficacy and safety of the drug throughout its lifecycle.

While comprehensive nonclinical safety studies have been conducted on empagliflozin, demonstrating a toxicity profile consistent with its therapeutic mechanism, these studies are typically performed with the highly pure β-anomer. researchgate.netnih.gov The presence of the α-anomer as an impurity necessitates its own toxicological assessment to ensure it does not contribute to adverse effects. In silico toxicological assessments of SGLT2 inhibitors and their metabolites have been conducted to predict potential toxicities, highlighting the importance of evaluating all related substances. researchgate.net

The table below summarizes the key roles of the empagliflozin α-anomer in the quality assurance of the empagliflozin API.

| Role in Quality Assurance | Significance |

| Reference Standard | Essential for the development and validation of analytical methods to ensure stereoisomeric purity. |

| Impurity Profiling | A key marker for monitoring and controlling process-related impurities during manufacturing. |

| Stability Assessment | Monitored in stability studies to detect any potential for anomerization over time and under different storage conditions. |

| Safety and Efficacy | Control of the α-anomer is critical to ensure the safety and efficacy of the final drug product, as different stereoisomers can have different biological activities. |

Research into Acceptable Limits and Control Strategies for Anomeric Impurities

The control of impurities in pharmaceutical products is a well-established regulatory requirement. For stereoisomeric impurities like the empagliflozin α-anomer, the general principles outlined in guidelines from the International Council for Harmonisation (ICH) are applied. According to ICH stipulations, for drug products with a maximum daily dose of ≤2 g, an enantiomeric impurity should not exceed 0.15% of the major enantiomer. nih.gov

The development of robust analytical methods is a prerequisite for establishing and monitoring acceptable limits for the α-anomer. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of empagliflozin and its impurities. acs.org The validation of these methods in accordance with ICH guidelines ensures their accuracy, precision, and linearity. acs.orgfda.gov

Control of the α-anomer is primarily achieved through careful control of the synthetic process. The stereoselectivity of the reduction step in the synthesis of C-glucosides like empagliflozin can be influenced by anomeric effects. fda.gov The hydride attack on the oxonium intermediate appears to occur predominantly from the α-axial direction, which stabilizes the transition state and favors the formation of the desired β-anomer. fda.gov

The synthesis of empagliflozin has been a subject of extensive research, with a focus on developing efficient and stereoselective processes. fda.gov One key strategy involves the stereoretentive cross-coupling of anomeric nucleophiles, which allows for a high degree of control over the anomeric configuration of the final product. fda.gov

The table below provides an overview of common analytical techniques used for the analysis of empagliflozin and its impurities.

| Analytical Technique | Application in Anomeric Purity Analysis |

| High-Performance Liquid Chromatography (HPLC) | The primary method for the separation and quantification of empagliflozin and its α-anomer. |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Offers faster analysis times and improved resolution compared to traditional HPLC. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification and characterization of impurities, including the α-anomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of stereoisomers. |

Regulatory Science Perspectives on Anomeric Purity in Drug Development

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the control of impurities in new drug substances and products. researchgate.netbenthamscience.comresearchgate.net These guidelines emphasize the importance of identifying and controlling impurities to ensure the safety and efficacy of pharmaceuticals.

For stereoisomeric drugs, regulatory bodies require that the stereoisomeric composition be known and that the quantitative isomeric composition of the material used in nonclinical and clinical studies be determined. ipqpubs.com The FDA's guidance on the development of new stereoisomeric drugs outlines the expectations for chemistry, manufacturing, and controls (CMC), as well as for pharmacology and clinical development. ipqpubs.com

The EMA also provides detailed guidelines on the chemistry of active substances, which include requirements for the control of impurities. researchgate.net These guidelines are periodically updated to incorporate new scientific knowledge and address emerging challenges, such as the control of nitrosamine (B1359907) impurities. nih.gov

The justification of impurity limits is a critical component of a regulatory submission. Applicants must provide a rationale for the proposed limits, which should be based on safety data and the levels of impurities found in batches of the drug substance used in clinical trials. benthamscience.com Failure to provide adequate justification for impurity limits can result in a refuse-to-receive (RTR) decision for an Abbreviated New Drug Application (ANDA). benthamscience.comresearchgate.net

The table below summarizes the key regulatory guidelines relevant to the control of anomeric impurities.

| Regulatory Guideline | Issuing Body | Key Focus |

| ICH Q3A(R2) | International Council for Harmonisation | Impurities in New Drug Substances |

| ICH Q3B(R2) | International Council for Harmonisation | Impurities in New Drug Products |

| Development of New Stereoisomeric Drugs | U.S. Food and Drug Administration (FDA) | Guidance on the development of chiral drugs |

| Guideline on the Chemistry of Active Substances | European Medicines Agency (EMA) | Requirements for the manufacture and control of active substances |

Emerging Technologies and Future Research Directions in Anomeric Chemistry

Novel Methodologies for Anomeric Separation and Analysis

The precise separation and quantification of the Empagliflozin (B1684318) alpha-anomer from its therapeutically active beta-anomer are crucial for quality control in pharmaceutical manufacturing. google.com Recent advancements have focused on developing robust high-performance liquid chromatography (HPLC) methods tailored for this chiral separation.

One novel approach employs chiral columns derived from amylose (B160209) or cellulose (B213188). google.com These polysaccharide-based chiral stationary phases (CSPs) provide the necessary stereospecific interactions to resolve the anomeric isomers effectively. The choice of mobile phase is critical for achieving optimal separation. For instance, a mixture of methanol (B129727), ethanol, and n-hexane has been successfully used with amylose-based columns, while a combination of acetonitrile (B52724) and phosphate-buffered saline (PBS) is effective with cellulose-based columns. google.com These methods demonstrate good separation, allowing for the accurate detection and quantification of the alpha-anomer in bulk drug substances and pharmaceutical compositions. google.com

Detailed parameters for such a separation are outlined in the table below, based on findings from methodological research. google.com

| Parameter | Condition 1 | Condition 2 |

| Chromatography Type | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Amylose Derivative Chiral Column | Cellulose Derivative Chiral Column |

| Mobile Phase | Methanol, Ethanol, and n-Hexane Mixture | Acetonitrile and PBS Mixture |

| Flow Rate | 0.8 - 1.0 ml/min | 1.0 ml/min |

| Column Temperature | 30°C | 30°C |

| Detection Wavelength | 224 nm | 224 nm |

Beyond HPLC, other chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) are being developed for the identification and quantification of process-related impurities and degradation products of empagliflozin. researchgate.net These methods offer higher sensitivity and faster analysis times, which are advantageous for routine quality control. researchgate.netsemanticscholar.org

Advanced Computational Tools for Stereochemical Design and Prediction

Computational chemistry serves as a powerful tool for understanding the stereochemical nuances of empagliflozin anomers. The Empagliflozin alpha-anomer is utilized as a reference standard in computational modeling to predict the behavior of stereoisomers within biological systems. By using the known properties of the alpha isomer, researchers can gain insights into how different three-dimensional arrangements might influence interactions with biological targets like the sodium-glucose cotransporter 2 (SGLT2).

Key computational approaches include:

Molecular Docking and Dynamics: These simulations help to elucidate the binding mechanisms of SGLT2 inhibitors. Studies have used molecular dynamics to identify crucial fragments of inhibitors that interact with specific residues in the SGLT2 binding site, such as Asn-75, His-80, and Phe-453. nih.gov Understanding these interactions is fundamental to designing molecules with desired stereochemical properties.

Density Functional Theory (DFT): DFT calculations are employed to study the structural and spectroscopic features of empagliflozin, providing deeper knowledge of its stable conformations. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) Structure Analysis: The cryo-EM structure of the empagliflozin-SGLT2 complex reveals that the hydroxyl groups of the glucose ring form critical hydrogen bonds with the transporter. nih.gov This structural insight allows for the rational design of new derivatives. For example, modifying these hydroxyl groups can intentionally decrease SGLT2 inhibition by introducing steric hindrance or removing key interaction points. nih.gov

These computational tools are instrumental in the development of chiral synthesis routes, allowing chemists to refine reaction conditions that favor the formation of the desired anomer and minimize the generation of the alpha-anomer.

Potential for Anomeric-Specific Drug Discovery and Development (conceptual)

The distinct three-dimensional structures of anomers can lead to different biological activities, a foundational concept in stereopharmacology. While the Empagliflozin alpha-anomer is currently treated as an impurity, future research could explore whether it possesses any unique biological properties, either beneficial or detrimental. This exploration forms the basis for conceptual, anomeric-specific drug discovery.

The history of SGLT2 inhibitor design, which evolved from less stable O-glucosides to metabolically robust C-glucosides like empagliflozin, highlights the importance of the stereochemistry at the anomeric center for therapeutic success. nih.gov Future drug development could leverage this principle more deliberately.

Conceptual research directions include:

Anomeric Bioactivity Profiling: Systematically screening the alpha-anomer against a panel of biological targets to identify any off-target effects or novel activities.

Stereochemically-Driven Repurposing: As demonstrated in studies where the glucose moiety of empagliflozin was intentionally modified to reduce SGLT2 activity while enhancing cardioprotective effects, a similar approach could be applied. nih.gov It is conceivable that one anomer might be optimized for one therapeutic indication (e.g., glycemic control) while the other could be engineered for a different purpose (e.g., heart failure), potentially leading to drugs with more targeted effects.

Improving Stability and Synthesis: Research focused on the alpha-anomer can help refine synthetic pathways to exclusively produce the desired beta-anomer, thereby improving the purity and safety of the final drug product. Stability studies that monitor the potential for conversion from the active beta-anomer to the alpha-anomer under various storage conditions are essential for ensuring the drug's efficacy over its shelf life.

Integration of Machine Learning and AI in Anomeric Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be specifically applied to the challenges of anomeric chemistry. scientifiq.ai These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. nih.govresearchgate.net

Applications in the context of Empagliflozin anomers include:

Predictive Modeling: Machine learning models, such as those based on Quantitative Structure-Activity Relationship (QSAR) analysis, can be developed to predict the SGLT2 inhibitory activity of different molecules based on their chemical structures. nih.govresearchgate.net Such models could be trained specifically to differentiate between the activities of the alpha and beta anomers of empagliflozin and other SGLT2 inhibitors. One study successfully used ML models on a dataset of 1240 SGLT2 inhibitors to identify key molecular fragments responsible for activity. nih.gov

Virtual Screening: ML algorithms can rapidly screen large virtual libraries of compounds to prioritize molecules with a high probability of being potent and selective SGLT2 inhibitors. nih.gov This approach can be refined to specifically search for structures that favor the formation of the desired beta-anomer.

Optimizing Synthesis and Separation: AI can be used to optimize reaction conditions to maximize the yield of the beta-anomer and minimize the formation of the alpha-anomer. Furthermore, AI-driven predictive models could enhance the development of analytical methods by predicting the optimal conditions (e.g., column type, mobile phase) for achieving baseline separation of the anomers. researchgate.net

The integration of these AI and ML tools offers a powerful framework for accelerating research into the stereochemical complexities of drugs like empagliflozin, ultimately leading to the development of safer and more effective medicines. nih.govresearchgate.net

Q & A

Q. What are the critical considerations for designing pharmacokinetic (PK) and pharmacodynamic (PD) studies for empagliflozin alpha-anomer in preclinical models?

Methodological Answer:

- Use validated in vitro assays (e.g., sodium-glucose cotransporter-2 [SGLT2] inhibition assays) to establish dose-response relationships.

- In vivo models (e.g., diabetic rodents) should incorporate standardized endpoints such as urinary glucose excretion, renal function markers (e.g., serum creatinine), and glycemic control metrics.

- Ensure proper characterization of the alpha-anomer’s stability and isomer-specific activity using high-performance liquid chromatography (HPLC) .

Q. How should researchers select endpoints for clinical trials evaluating empagliflozin alpha-anomer in chronic kidney disease (CKD)?

Methodological Answer:

- Primary endpoints: Composite outcomes (e.g., progression to end-stage renal disease, cardiovascular mortality) as used in the EMPA-KIDNEY trial .

- Secondary endpoints: Biomarkers like estimated glomerular filtration rate (eGFR) slope, albuminuria, and hospitalization rates.

- Statistical considerations: Account for covariates like baseline eGFR and comorbidities using Cox proportional hazards models .

Q. What are the key challenges in synthesizing and characterizing empagliflozin alpha-anomer for research purposes?

Methodological Answer:

- Optimize crystallization conditions to isolate the alpha-anomer, confirmed via X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy.

- Monitor for anomeric interconversion under varying pH and temperature using stability-indicating assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on empagliflozin’s renal benefits versus potential adverse effects (e.g., diabetic ketoacidosis)?

Methodological Answer:

Q. What experimental models best capture the pleiotropic effects of empagliflozin alpha-anomer beyond SGLT2 inhibition?

Methodological Answer:

Q. How can cost-effectiveness analyses (CEAs) for empagliflozin alpha-anomer be integrated into clinical trial design?

Methodological Answer:

- Adopt a Markov microsimulation model with health states aligned with Kidney Disease: Improving Global Outcomes (KDIGO) criteria.

- Inputs: Trial-derived clinical outcomes (e.g., delayed dialysis, survival gains) and direct costs (e.g., drug pricing, hospitalization).

- Sensitivity analyses should test assumptions about long-term adherence and real-world efficacy .

Q. What strategies address missing data in longitudinal studies of empagliflozin alpha-anomer’s cardiovascular outcomes?

Methodological Answer:

Q. How should researchers design studies to explore novel indications for empagliflozin alpha-anomer (e.g., non-alcoholic steatohepatitis)?

Methodological Answer:

- Use non-invasive biomarkers (e.g., FibroScan, MRI-PDFF) to quantify hepatic fat and fibrosis.

- Combine with metabolomic profiling to identify mechanistic pathways (e.g., ketogenesis, lipid oxidation) .

Methodological and Compliance Considerations

Q. What ethical and regulatory frameworks are critical for empagliflozin alpha-anomer trials involving vulnerable populations (e.g., elderly CKD patients)?

Methodological Answer:

Q. How can researchers ensure reproducibility when replicating empagliflozin alpha-anomer studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.